4-[(2R)-oxiran-2-yl]pyridine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H7NO |
|---|---|
Molecular Weight |
121.14 g/mol |
IUPAC Name |
4-[(2R)-oxiran-2-yl]pyridine |
InChI |
InChI=1S/C7H7NO/c1-3-8-4-2-6(1)7-5-9-7/h1-4,7H,5H2/t7-/m0/s1 |
InChI Key |
KRROYLIDJBSPDW-ZETCQYMHSA-N |
Isomeric SMILES |
C1[C@H](O1)C2=CC=NC=C2 |
Canonical SMILES |
C1C(O1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 4 2r Oxiran 2 Yl Pyridine and Its Stereoisomers
Chemo- and Regioselective Synthesis of the Oxirane Moiety
The creation of the oxirane ring from 4-vinylpyridine (B31050) requires high chemo- and regioselectivity to ensure the reaction occurs at the vinyl group's double bond without affecting the pyridine (B92270) ring.
Direct epoxidation of the alkene is a common and efficient route. Various oxidizing agents and catalytic systems have been developed to achieve this transformation.
Peracid-Mediated Epoxidation : Reagents such as meta-chloroperbenzoic acid (mCPBA) are effective for the epoxidation of 4-vinylpyridine. The reaction involves an electrophilic attack by the peracid on the vinyl double bond.
Hydrogen Peroxide-Based Systems : The use of hydrogen peroxide as the oxidant is considered a "green" approach. Novel heterogeneous catalysts, including methylrhenium trioxide (MTO) supported on polymers like poly(4-vinylpyridine), have demonstrated high efficiency and selectivity for olefin epoxidation using H₂O₂. nih.govacs.org These polymer-supported catalysts can often be recycled and reused, adding to the sustainability of the process. nih.govacs.org
Transition Metal Catalysis : Platinum complexes supported on various materials, including poly(4-vinylpyridine), can catalyze the liquid-phase epoxidation of olefins using molecular oxygen in the presence of a co-reductant like isobutyraldehyde. scispace.comtandfonline.com Similarly, manganese-based catalytic systems, such as Mn(CF₃SO₃)₂ with picolinic acid, have been utilized for the epoxidation of various olefins, including 2- and 4-vinylpyridine. doi.org
| Catalyst/Reagent | Oxidant | Substrate | Key Features | Source |
|---|---|---|---|---|
| Methylrhenium trioxide (MTO) on poly(4-vinylpyridine) | H₂O₂ | Olefins | Efficient, selective, and recyclable heterogeneous catalyst. | nih.govacs.org |
| Platinum complexes on poly(4-vinylpyridine) | O₂ / Isobutyraldehyde | Olefins | Active heterogeneous catalyst for liquid-phase epoxidation at room temperature. | scispace.comtandfonline.com |
| Mn(CF₃SO₃)₂ / Picolinic Acid | Peracetic acid (in situ) | 4-Vinylpyridine | Effective for epoxidation of basic N-containing alkenes. | doi.org |
An alternative, two-step approach involves the formation of a halohydrin intermediate from the alkene, followed by an intramolecular ring closure to form the epoxide. chemistrysteps.com
Halohydrin Formation : The reaction of an alkene like 4-vinylpyridine with a halogen (e.g., Br₂ or Cl₂) in the presence of water yields a halohydrin. chemistrysteps.com The reaction proceeds via a cyclic halonium ion intermediate, which is then attacked by water. For unsymmetrical alkenes, this step is regioselective. Polymer-supported reagents can be used to generate halohydrins from epoxides under neutral or solvent-free conditions, highlighting the reversible nature of this pathway. researchgate.netscispace.com
Intramolecular Cyclization : The resulting halohydrin is treated with a base (e.g., NaOH, NaH) to deprotonate the hydroxyl group. chemistrysteps.com The subsequent intramolecular Sₙ2 reaction, a variation of the Williamson ether synthesis, results in the formation of the oxirane ring. chemistrysteps.com This cyclization requires an anti-periplanar arrangement of the hydroxyl and halide groups. chemistrysteps.com
Enantioselective and Diastereoselective Synthesis of 4-[(2R)-oxiran-2-yl]pyridine
Achieving the synthesis of a single enantiomer, such as this compound, requires stereocontrolled methods. These include asymmetric catalysis, the use of chiral auxiliaries, and stereodivergent strategies.
Asymmetric catalysis is a powerful tool for synthesizing chiral epoxides directly from prochiral alkenes.
Organocatalysis : The synthesis of chiral α-azaheteroaryl oxiranes presents a significant challenge due to the need for complex stereocontrol. researchgate.net Chiral phosphoric acid has been shown to be an effective catalyst for the epoxidation of alkenyl aza-heteroarenes, achieving high enantio- and diastereoselectivity by activating both the substrate and hydrogen peroxide through electrostatic and hydrogen-bonding interactions. researchgate.net In a different approach, the catalytic asymmetric Corey-Chaykovsky epoxidation of pyridyl methyl ketones using a heterobimetallic La-Li₃-BINOL complex has been successful in producing 2,2-disubstituted pyridyl epoxides with high enantioselectivity (92% ee). nih.govsemanticscholar.org
Phase-Transfer Catalysis (PTC) : Chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, are effective in the asymmetric epoxidation of α,β-unsaturated ketones and other electron-deficient alkenes. nih.gov These catalysts facilitate the reaction between an aqueous oxidant and an organic substrate, controlling the stereochemical outcome.
Sharpless Asymmetric Epoxidation : The Sharpless asymmetric epoxidation is a renowned method for the enantioselective epoxidation of primary and secondary allylic alcohols using a titanium isopropoxide catalyst, a chiral tartrate ester (like DET), and tert-butyl hydroperoxide (TBHP) as the oxidant. wikipedia.orgdalalinstitute.com While highly effective for allylic alcohols, its direct application to unactivated olefins like 4-vinylpyridine is not standard. However, the principles have inspired the development of other asymmetric oxidation systems. wikipedia.orgresearchgate.net
| Method | Catalyst System | Substrate Type | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|
| Asymmetric Corey-Chaykovsky Epoxidation | La-Li₃-BINOL complex | Pyridyl methyl ketone | 92% ee | nih.govsemanticscholar.org |
| Asymmetric Epoxidation | Chiral Phosphoric Acid | Alkenyl aza-heteroarenes | High enantio- and diastereoselectivity | researchgate.net |
A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereoselectivity of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary is removed. wikipedia.org
One strategy involves using oxazolidinones as chiral auxiliaries. For instance, oxazolidinone-substituted pyridines, which can be prepared from halogenated pyridines, can undergo diastereoselective hydrogenation. nih.gov The steric bulk of the auxiliary directs the approach of the reagent from the less hindered face. nih.gov The auxiliary is then cleaved and can be recycled. nih.gov Another example, though on a different pyridine isomer, involves the use of chiral N-phenylglycinol-derived oxazolidines to asymmetrically synthesize trans-glycidic amides from 2-picolinaldehyde. mdpi.com
Advanced synthetic strategies allow for the selective formation of any possible stereoisomer of a product from a single starting material.
Stereoconvergent Synthesis : This approach generates a single stereoisomer from a mixture of stereoisomers of the starting material. For example, a kinetic resolution, such as the Sharpless epoxidation of a racemic mixture of secondary allylic alcohols, can convert the mixture into a single major epoxy alcohol product. wikipedia.org
Stereodivergent Synthesis : This powerful strategy allows access to all possible stereoisomers of a multi-stereocenter product by changing the catalyst or reaction sequence. ua.esrsc.orgorganic-chemistry.org For instance, in the synthesis of chiral azaarenes, the use of different chiral catalyst systems (e.g., different chiral ligands for a metal catalyst) can selectively produce different diastereomers with high enantiopurity. researchgate.netrsc.org This approach offers precise control over the stereochemical outcome, which is crucial for building complex molecules with multiple chiral centers. researchgate.net
Derivatization from Precursors and Building Blocks
The construction of the this compound molecule often relies on the modification of readily available starting materials. These methods can be broadly categorized into those that begin with a pyridine-containing molecule and those that introduce the pyridine ring to a pre-existing chiral fragment.
Synthetic Approaches Utilizing Pyridine Derivatives as Starting Materials
A primary and direct route to 4-(oxiran-2-yl)pyridine (B1250821) involves the epoxidation of 4-vinylpyridine. This reaction transforms the vinyl group's double bond into an epoxide ring.
Peracid-Mediated Epoxidation: A common method for this transformation is the use of peracids, such as meta-chloroperbenzoic acid (mCPBA). The reaction is typically carried out in a solvent like dichloromethane (B109758) (DCM) at controlled, low temperatures (0–5°C) to prevent decomposition of the peracid and minimize side reactions. This approach can achieve yields in the range of 75-85%.
Hydrogen Peroxide-Based Systems: More environmentally friendly methods utilize aqueous hydrogen peroxide as the oxidant. These reactions are often catalyzed by systems like 2,2,2-trifluoroacetophenone (B138007) in tert-butyl alcohol, which allows the epoxidation to proceed at room temperature with high yields (80-90%). This method benefits from higher atom economy and the avoidance of halogenated solvents.
Asymmetric Epoxidation: To obtain the specific (2R)-enantiomer, asymmetric epoxidation techniques are employed. These methods introduce a chiral influence to control the stereochemical outcome of the reaction.
Organocatalytic Asymmetric Epoxidation: Chiral phase-transfer catalysts (PTCs), such as derivatives of cinchoninium bromide, can be used in biphasic systems (e.g., toluene/water) to achieve high enantiomeric excess (ee). For example, using (S)-N-(9-Anthracenylmethyl)cinchoninium bromide has been reported to yield the product with 92% ee.
Chiral Phosphoric Acid Catalysis: Recent advancements have demonstrated the use of chiral phosphoric acids to catalyze the asymmetric epoxidation of alkenyl aza-heteroarenes, including 4-vinylpyridine, with hydrogen peroxide. nih.gov This organocatalytic method provides a valuable alternative for generating optically active epoxides. nih.gov
Another synthetic strategy starts from other pyridine derivatives. For instance, reacting 4-pyridinemethanol (B147518) with epichlorohydrin (B41342) under basic conditions is a known route to form the racemic 4-(oxiran-2-yl)pyridine.
Table 1: Comparison of Epoxidation Methods for 4-Vinylpyridine
| Method | Oxidant | Catalyst/Reagent | Solvent | Temperature | Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Peracid-Mediated | mCPBA | - | Dichloromethane | 0–5°C | 75–85% | Racemic | |
| Hydrogen Peroxide | H₂O₂ | 2,2,2-trifluoroacetophenone | tert-Butyl alcohol | Room Temp. | 80–90% | Racemic | |
| Asymmetric PTC | H₂O₂ | (S)-N-(9-Anthracenylmethyl)cinchoninium bromide | Toluene/Water | -20°C | 78% | 92% | |
| Asymmetric CPA | H₂O₂ | Chiral Phosphoric Acid | Toluene | 25-35°C | - | High | nih.gov |
Conversion of Related Chiral Precursors (e.g., Diols, Alkenes)
An alternative to direct epoxidation of a pyridine derivative is the construction of the chiral epoxide from a non-pyridine chiral precursor, followed by the introduction of the pyridine ring. A more common approach, however, involves the conversion of a chiral diol, which already contains the pyridine moiety, into the desired epoxide.
The synthesis of epoxides from vicinal diols is a well-established transformation in organic chemistry. thieme-connect.de This process typically involves a two-step sequence:
Selective activation of one hydroxyl group: One of the hydroxyl groups of the diol is converted into a good leaving group, such as a tosylate or mesylate.
Base-mediated intramolecular cyclization: Treatment with a base then promotes an intramolecular Williamson ether synthesis (an SN2 reaction), where the remaining hydroxyl group displaces the leaving group to form the epoxide ring. google.com
This strategy is particularly useful for controlling stereochemistry, as the stereocenters in the diol precursor directly dictate the stereochemistry of the resulting epoxide. For instance, a process for preparing Carfilzomib involves the base-mediated cyclization of a diol intermediate where a primary hydroxyl group is first converted to a leaving group. google.com While this example is for a different final molecule, the principle of converting a chiral diol to a chiral epoxide is directly applicable. The synthesis of the required chiral diol precursor containing a pyridine ring can be achieved through various asymmetric dihydroxylation methods applied to 4-vinylpyridine.
Table 2: General Steps for Diol to Epoxide Conversion
| Step | Description | Key Reagents |
|---|---|---|
| 1 | Diol Synthesis | Asymmetric dihydroxylation reagents (e.g., AD-mix) on 4-vinylpyridine. |
| 2 | Selective Activation | Tosyl chloride (TsCl) or Mesyl chloride (MsCl) in the presence of a base like pyridine. |
| 3 | Ring Closure | A base such as sodium hydroxide (B78521) or potassium carbonate in a suitable solvent (e.g., methanol). thieme-connect.de |
Scale-Up Considerations and Process Optimization in this compound Synthesis
Transitioning the synthesis of this compound from a laboratory setting to a large-scale industrial process presents several challenges that necessitate careful process optimization. otavachemicals.com The goal is to develop a safe, cost-effective, and environmentally friendly process that consistently produces the target compound with high purity and yield. o2h.com
Key parameters for optimization include:
Reaction Conditions: Optimizing parameters like temperature, pressure, reaction time, and solvent choice is critical. For instance, in peracid-mediated epoxidations, maintaining a low temperature is vital to prevent reagent decomposition. The use of greener solvents and minimizing solvent volumes are important for environmental and cost reasons. o2h.com
Safety: A thorough safety assessment is required, especially when using potentially hazardous reagents like peracids or running reactions at elevated temperatures or pressures. o2h.com
Purification: Developing efficient purification methods that avoid tedious and solvent-intensive techniques like column chromatography is a key aspect of process optimization. o2h.com Crystallization, distillation, or extraction are preferred on a large scale. o2h.com The purification of 4-(oxiran-2-yl)pyridine via silica (B1680970) gel chromatography has been documented for laboratory scale.
Process Control: Implementing robust process controls to monitor reaction progress and ensure consistency between batches is essential for large-scale manufacturing. otavachemicals.com
Ultimately, process optimization is an iterative cycle of research, development, and scaling that aims to create the most efficient and robust manufacturing process possible. otavachemicals.como2h.com
Chemical Reactivity and Mechanistic Investigations
Oxirane Ring Reactivity and Transformations
The high ring strain of approximately 25 kcal/mol makes the oxirane ring susceptible to ring-opening reactions by a variety of nucleophiles and electrophiles. The presence of the electron-withdrawing pyridine (B92270) ring at the C2 position influences the regioselectivity and reactivity of these transformations.
Nucleophilic attack is a common and synthetically useful reaction of epoxides, proceeding via an SN2 mechanism. libretexts.org In the case of unsymmetrically substituted oxiranes like 4-[(2R)-oxiran-2-yl]pyridine, the site of nucleophilic attack is a key consideration.
The regioselectivity of nucleophilic ring-opening of unsymmetrical epoxides is governed by a balance of steric and electronic effects. magtech.com.cn For this compound, the pyridine ring is an aryl substituent, which generally directs nucleophilic attack to the carbon atom it is attached to (the more substituted carbon) due to electronic stabilization of the transition state. magtech.com.cn However, strong, unhindered nucleophiles may preferentially attack the less substituted carbon atom due to steric hindrance. magtech.com.cn
Research on the related 2-oxiranyl-pyridines has shown that ring-opening with chiral primary amines can be highly regioselective. researchgate.net For instance, the reaction of 2-(oxiranyl)pyridine with (S)-1-phenylethylamine in the presence of a Lewis acid catalyst like scandium(III) triflate (Sc(OTf)₃) and diisopropylethylamine (DIEA) leads to the formation of the corresponding β-amino alcohol with high regioselectivity. researchgate.net In contrast, similar reactions with styrene (B11656) oxide, which lacks the nitrogen-containing aromatic ring, can produce a mixture of α- and β-amino alcohols. researchgate.net This highlights the directing effect of the pyridine ring.
The stereospecificity of these reactions is also a critical aspect. The SN2 mechanism dictates that the nucleophilic attack occurs from the backside, leading to an inversion of configuration at the stereocenter. iitk.ac.in Therefore, starting with the (2R)-enantiomer of this compound, a nucleophilic attack at the C2 carbon would result in an (S)-configuration at that center in the resulting amino alcohol product.
| Nucleophile | Catalyst/Conditions | Major Product | Regioselectivity | Reference |
|---|---|---|---|---|
| (S)-1-Phenylethylamine | Sc(OTf)₃, DIEA, Toluene, 80°C | β-amino alcohol | High | researchgate.net |
| Chiral Primary Amines | Zn(OAc)₂ | β-amino alcohol | High | researchgate.net |
The presence of an acid catalyst, either a Brønsted or Lewis acid, significantly enhances the rate of epoxide ring-opening. sit.edu.cn The acid protonates or coordinates to the epoxide oxygen, making it a better leaving group and activating the ring towards nucleophilic attack. libretexts.org
Under acidic conditions, the regioselectivity of the ring-opening of unsymmetrical epoxides can be more complex. sit.edu.cn The reaction can proceed through a mechanism that has characteristics of both SN1 and SN2 pathways. libretexts.org The positive charge that develops in the transition state is better stabilized at the more substituted carbon atom, in this case, the carbon bearing the pyridine ring. libretexts.org This electronic preference often leads to nucleophilic attack at the more substituted carbon, even with weaker nucleophiles. magtech.com.cn
Lewis acids such as scandium(III) triflate (Sc(OTf)₃), copper(II) triflate (Cu(OTf)₂), and zinc acetate (B1210297) (Zn(OAc)₂) have been effectively used to mediate the ring-opening of pyridyl-substituted epoxides. researchgate.netorganic-chemistry.org For example, the Cu(OTf)₂-mediated ring-opening of 2-aryl-N-tosylazetidines with alcohols proceeds via a highly regioselective SN2-type mechanism. organic-chemistry.org This suggests that similar Lewis acids would promote a regioselective attack on the benzylic carbon of this compound. Mechanistic studies on related systems have confirmed an SN2-type pathway, supported by the inversion of stereochemistry observed in the products. iitk.ac.in
| Catalyst | Proposed Mechanism | Key Feature | Reference |
|---|---|---|---|
| Brønsted Acid (e.g., H⁺) | Hybrid SN1/SN2 | Protonation of epoxide oxygen, attack at more substituted carbon. | libretexts.org |
| Sc(OTf)₃ | Lewis Acid-Mediated SN2 | Coordination to epoxide oxygen, regioselective attack. | researchgate.net |
| Cu(OTf)₂ | Lewis Acid-Mediated SN2 | Highly regioselective ring-opening. | organic-chemistry.org |
While nucleophilic substitution is the primary reaction pathway for epoxide ring-opening, rearrangements and eliminations can occur as side reactions under certain conditions. mdpi.com For instance, the rearrangement of epoxides to allylic alcohols can be promoted by specific reagents. mdpi.com In some cases, tandem reactions involving a Truce-Smiles rearrangement followed by ring-opening have been observed in related pyridyl systems, although this is more common with N-oxide derivatives. cdnsciencepub.com
Elimination reactions to form unsaturated products can also compete with nucleophilic substitution, particularly if the nucleophile is also a strong base and the reaction is conducted at elevated temperatures.
Electrophilic Activation of the Oxirane Moiety
The pyridine nitrogen in this compound can act as a nucleophile or a base. It can also be activated by electrophiles. For example, the nitrogen can be quaternized by alkylating agents, which would significantly alter the electronic properties of the pyridine ring and its influence on the oxirane. The pyridine ring can also form halogen bonds, where the halogen atom acts as an electrophilic species. nih.gov This interaction could potentially influence the reactivity of the nearby oxirane ring.
Oxidative and Reductive Transformations of the Oxirane Ring
The oxirane ring itself can undergo oxidative and reductive transformations. Reductive cleavage of the C-O bonds of the epoxide can be achieved using various reducing agents, leading to the formation of an alcohol. Oxidative reactions, on the other hand, are less common for simple epoxides but can be part of more complex reaction sequences. For instance, oxidative ring-opening of epoxides with electron-donating substituents has been reported. mdpi.com
Pyridine Moiety Reactivity
The pyridine ring is an electron-deficient aromatic system, which heavily influences its reaction pathways. Its reactivity is distinct from that of benzene, being less susceptible to electrophilic substitution and more prone to nucleophilic attack. uoanbar.edu.iq The presence of the 4-oxiranyl substituent further modulates these electronic properties.
Dearomatization is a powerful strategy for converting flat, aromatic pyridines into three-dimensional, saturated piperidine (B6355638) structures, which are common motifs in natural products and pharmaceuticals. nih.govresearchgate.net This transformation requires overcoming the inherent stability of the aromatic system. Common strategies involve either increasing the reactivity of the pyridine ring through activation or employing powerful reduction methods. magtech.com.cn
One major pathway involves the activation of the pyridine nitrogen, typically by reaction with an electrophile to form a pyridinium (B92312) salt. This activation enhances the electrophilicity of the ring, making it susceptible to nucleophilic attack at the C-2 or C-4 positions. researchgate.net The resulting dihydropyridines can be unstable but serve as valuable intermediates for further functionalization. researchgate.netmdpi.com
Another significant method is the direct reduction of the pyridine ring. While catalytic hydrogenation is a traditional approach, newer methods offer greater selectivity. nih.gov For instance, the use of amine boranes has been shown to be a mild and selective method for the reduction of substituted pyridines to N-substituted 1,4- and 1,2-dihydropyridines. nih.gov The regioselectivity of these reductions can be highly dependent on the substitution pattern of the pyridine ring. nih.gov
Table 1: Selected Methods for Pyridine Dearomatization
| Method | Activating Agent/Reagent | Typical Product(s) | Reference |
|---|---|---|---|
| Nucleophilic Addition | Acyl or Alkoxycarbonyl Halides | 1,2- or 1,4-Dihydropyridines | researchgate.net |
| Fowler Reduction | Phenyl Carbamate Protection | 1,2-Dihydropyridines | mdpi.com |
| Direct Reduction | Amine Borane | 1,2- or 1,4-Dihydropyridines | nih.gov |
| Catalytic Hydrogenation | Transition Metals (e.g., Ni, Pd) | Piperidines | uoanbar.edu.iqnih.gov |
The lone pair of electrons on the pyridine nitrogen atom, residing in an sp² hybrid orbital, confers basic and nucleophilic properties to the molecule. uoanbar.edu.iq However, the reactivity of this nitrogen is highly sensitive to the electronic effects of substituents on the ring. canterbury.ac.nzelectronicsandbooks.com These effects are often quantified using Hammett correlations, which relate reaction rates and equilibrium constants to substituent parameters. canterbury.ac.nz
Electron-donating groups on the pyridine ring increase the electron density on the nitrogen, enhancing its basicity and nucleophilicity. Conversely, electron-withdrawing groups decrease electron density, making the nitrogen less basic and less reactive towards electrophiles. iust.ac.ir The 4-oxiranyl substituent in this compound is expected to act primarily as an electron-withdrawing group through induction (-I effect) due to the electronegativity of the epoxide oxygen. This effect would decrease the basicity of the pyridine nitrogen compared to unsubstituted pyridine.
Studies on various 4-substituted pyridines have confirmed these trends. For example, the rate of quaternization with ethyl iodide is significantly influenced by the nature of the 4-substituent. canterbury.ac.nz Similarly, the pKa of the corresponding pyridinium ion is a direct measure of the pyridine's basicity. Electron-withdrawing groups like CF₃ and CN drastically lower the pKa, while electron-donating groups like OCH₃ and CH₃ increase it.
Table 2: Influence of 4-Substituents on Pyridine Basicity (pKa of Conjugate Acid)
| 4-Substituent (R) | pKa of 4-R-Pyridinium Ion | Substituent Effect | Reference |
|---|---|---|---|
| -OCH₃ | 6.6 | Electron-Donating | iust.ac.ir |
| -CH₃ | 6.02 | Electron-Donating | iust.ac.ir |
| -H | 5.25 | (Reference) | canterbury.ac.nz |
| -Cl | 3.83 | Electron-Withdrawing | canterbury.ac.nz |
| -CF₃ | 3.45 | Strong Electron-Withdrawing | nih.gov |
Note: The pKa for the 4-oxiranyl substituent is not explicitly listed but is expected to be lower than that of pyridine due to its inductive electron-withdrawing nature.
The cleavage of the robust C–N bonds within a pyridine ring is a challenging transformation but is crucial in industrial processes like hydrodenitrogenation (HDN). acs.org While often requiring harsh conditions, mechanistic studies using soluble transition metal complexes have provided insight into these ring-opening pathways under milder conditions.
A detailed mechanism has been elucidated for the ring-opening of bipyridine ligands coordinated to a Rhenium(I) carbonyl complex. acs.org The process is initiated by dearomatization of one pyridine ring, followed by deprotonation at a carbon atom. This crucial step induces a ring contraction, leading to the formation of a bicyclic intermediate containing a five-membered ring fused to an aziridine-like structure. acs.org Subsequent C–N bond cleavage results in the extrusion of the nitrogen atom from the original six-membered ring.
While this specific mechanism involves a bipyridine, the fundamental steps of dearomatization, ring strain introduction, and subsequent fragmentation are relevant to the potential transition metal-mediated cleavage of substituted pyridines like this compound. Other transition metals, including palladium, are known to catalyze the C–H functionalization of pyridine rings, which can be an entry point for more complex ring transformations. nih.govnih.gov Metal-free methods involving ring expansion of activated intermediates, such as 2-allyl-2H-azirines, also represent a form of ring transformation, ultimately leading to substituted pyridines. researchgate.net
Intermolecular and Intramolecular Cyclization Reactions Involving Both Heterocycles
The bifunctional nature of this compound allows for cyclization reactions where both the pyridine and oxirane moieties participate. These reactions can proceed via either intermolecular (between two molecules) or, more commonly, intramolecular (within the same molecule) pathways to form new bicyclic or multicyclic systems.
Intramolecular cyclization is a particularly powerful strategy for building molecular complexity in a single step. In the case of this compound, the pyridine nitrogen can act as an internal nucleophile, attacking one of the electrophilic carbons of the oxirane ring. This type of reaction is an example of an intramolecular nucleophilic addition. The reaction can be promoted by a Lewis acid or Brønsted acid, which coordinates to or protonates the oxirane oxygen, making the epoxide more susceptible to nucleophilic attack. The outcome would be the formation of a fused, six-membered dihydropyridinium ring system containing a hydroxyl group.
Research on analogous systems supports the feasibility of such cyclizations. For example, tertiary enamides containing an oxirane moiety have been shown to undergo intramolecular nucleophilic addition to the epoxide. researchgate.net Similarly, the rhodium-catalyzed intramolecular cyclization of pyridines with tethered alkenes demonstrates the propensity of substituted pyridines to form bicyclic structures via C-H activation and subsequent reaction with a tethered functional group. nih.gov Free-radical-mediated cyclizations, often initiated by transition metals like samarium(II) iodide or titanium(III) species, are also a known method for cyclizing substrates containing epoxides, though this typically involves radical attack on the epoxide rather than nucleophilic addition. thieme-connect.de
Intermolecular reactions could also occur, where the pyridine nitrogen of one molecule attacks the oxirane ring of another. Under specific conditions, this could lead to the formation of dimers or oligomers.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Pyridine |
| Piperidine |
| 1,2-Dihydropyridine |
| 1,4-Dihydropyridine |
| Pyridinium |
| Benzene |
| Ethyl Iodide |
| 2-allyl-2H-azirine |
| Rhenium(I) Carbonyl Complex |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the molecular structure of 4-[(2R)-oxiran-2-yl]pyridine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of its constitution and stereochemistry can be assembled.
One-dimensional (1D) NMR spectra provide foundational data on the chemical environment of each nucleus. In ¹H NMR, the protons on the pyridine (B92270) ring are expected to appear in the aromatic region (typically δ 7.0-8.6 ppm), with the α-protons (adjacent to the nitrogen) being the most deshielded. The oxirane ring protons would resonate at higher field, characteristic of strained ring systems. Similarly, ¹³C NMR reveals distinct signals for the pyridine and oxirane carbons. The carbon atoms of the pyridine ring typically resonate between δ 120-150 ppm, while the oxirane carbons are found further upfield. testbook.comresearchgate.net
For unambiguous assignment, multi-dimensional NMR techniques are employed. nih.gov Techniques such as COSY (Correlation Spectroscopy) would reveal ¹H-¹H coupling networks, connecting adjacent protons within the pyridine and oxirane rings. HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of each proton to its corresponding carbon. HMBC (Heteronuclear Multiple Bond Correlation) provides information about longer-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting the oxirane substituent to the C4 position of the pyridine ring.
¹⁵N NMR spectroscopy offers direct insight into the electronic environment of the pyridine nitrogen atom. The chemical shift of the nitrogen is sensitive to substitution and electronic effects. researchgate.netjapsonline.com For pyridine itself, the ¹⁵N chemical shift is highly dependent on the solvent and concentration, but provides a key data point for structural confirmation. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |
| Pyridine C2/C6 | ~8.6 | ~150 |
| Pyridine C3/C5 | ~7.2 | ~121 |
| Pyridine C4 | - | ~145 |
| Oxirane CH | ~3.9 | ~52 |
| Oxirane CH₂ | ~2.8, ~3.2 | ~47 |
Note: Values are estimates based on typical shifts for pyridine and epoxide moieties and are subject to solvent and concentration effects.
The chirality of the oxirane ring introduces stereochemical complexity that is readily probed by ¹H NMR. The two protons on the oxirane CH₂ group are diastereotopic, meaning they are chemically non-equivalent and will therefore exhibit distinct chemical shifts and couplings.
The analysis of scalar (J) coupling constants is fundamental to confirming the structure and stereochemistry of the oxirane ring. ipb.pt The three-membered ring has a rigid geometry, leading to characteristic coupling constants:
Geminal coupling (²JHH): The coupling between the two diastereotopic protons on the same carbon atom.
Vicinal coupling (³JHH): The couplings between the methine proton (CH) and the two methylene (B1212753) protons (CH₂). These typically show different values for the cis and trans relationships. Generally, for epoxides, J_cis_ is larger than J_trans_. ipb.pt
X-ray Crystallography for Absolute Configuration Determination and Conformational Analysis
Single-crystal X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a molecule in the solid state. For this compound, this technique would unambiguously confirm the molecular connectivity, bond lengths, and bond angles.
Crucially, for a chiral molecule grown as a single enantiomer, X-ray crystallography can determine the absolute configuration (i.e., confirm the 'R' assignment at the chiral center) through the use of anomalous dispersion. This method provides an unequivocal assignment of the stereochemistry without relying on reference to other chiral compounds.
Furthermore, the crystallographic data reveals the molecule's preferred conformation in the solid state. nih.gov This includes the dihedral angle between the plane of the pyridine ring and the plane of the oxirane ring, which provides insight into potential steric interactions and electronic conjugation between the two moieties.
Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Enantiomeric Excess Determination
Chiroptical spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. Electronic Circular Dichroism (ECD) is a powerful technique for studying chiral molecules like this compound.
An ECD spectrum provides a unique fingerprint for a specific enantiomer. The (2R)-enantiomer will produce an ECD spectrum that is a mirror image of the spectrum for its corresponding (2S)-enantiomer. nih.gov This property makes ECD an excellent tool for confirming the absolute configuration of a sample by comparing the experimental spectrum to theoretically calculated spectra.
Moreover, the intensity of the ECD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the signal intensity of a sample to that of an enantiomerically pure standard, the ee can be accurately quantified. This is particularly valuable in asymmetric synthesis to determine the effectiveness of a chiral catalyst or reagent. The breaking of inversion symmetry in a chiral electronic structure gives rise to the observed circular dichroism. aps.org
Mass Spectrometry for Molecular Mass and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural information from its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.
Upon ionization (e.g., by electron impact), the molecular ion [M]⁺ will be formed. This parent ion can then undergo fragmentation, breaking at its weakest bonds to form smaller, characteristic fragment ions. The fragmentation of pyridine derivatives often involves cleavage of the ring or loss of substituents. nih.gov For this compound, key fragmentation pathways would likely include:
Cleavage of the bond between the pyridine and oxirane rings.
Ring-opening of the oxirane followed by rearrangement and fragmentation.
Loss of small neutral molecules like CO or C₂H₂O from the oxirane moiety.
Table 2: Predicted Key Ions in the Mass Spectrum of this compound (C₇H₇NO)
| m/z (mass-to-charge) | Ion Formula | Description |
| 121 | [C₇H₇NO]⁺ | Molecular Ion (M⁺) |
| 93 | [C₆H₅N]⁺ | Loss of ethylene (B1197577) oxide (C₂H₄O) fragment |
| 78 | [C₅H₄N]⁺ | Pyridyl cation, loss of the entire oxirane side chain |
Note: The relative intensities of these fragments would depend on the ionization energy and technique used.
Vibrational Spectroscopy (e.g., FTIR, Raman) for Functional Group Identification
Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques ideal for structural confirmation.
For this compound, the key expected vibrational bands are:
Pyridine Ring: Aromatic C-H stretching (~3000-3100 cm⁻¹), C=C and C=N ring stretching modes (typically in the 1400-1600 cm⁻¹ region).
Oxirane Ring: Asymmetric and symmetric C-O stretching, and a characteristic ring "breathing" mode (often near 1250 cm⁻¹ and 800-950 cm⁻¹).
Aliphatic C-H: Stretching vibrations for the CH and CH₂ groups of the oxirane ring (~2900-3000 cm⁻¹).
FTIR and Raman are often complementary. While C=O and O-H bonds typically give strong signals in FTIR, C=C and other symmetric bonds can be more prominent in Raman spectra. researchgate.netrsc.org The combined data provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key functional groups.
Theoretical and Computational Chemistry Studies
Conformational Analysis and Molecular Dynamics Simulations of 4-[(2R)-oxiran-2-yl]pyridine
The flexibility of the bond connecting the pyridine (B92270) and oxirane rings suggests that this compound can exist in various conformations. Molecular dynamics simulations would be instrumental in understanding its conformational landscape and dynamic behavior. At present, no such studies have been published.
Prediction of Spectroscopic Properties through Computational Methods
The in-silico prediction of spectroscopic properties for novel or uncharacterized compounds like this compound is a cornerstone of modern chemical research. Utilizing computational chemistry, researchers can anticipate the spectral features of a molecule, which can aid in its identification, characterization, and the interpretation of experimental data. Methodologies such as Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) are powerful tools for simulating various types of molecular spectra with a high degree of accuracy. rsc.orgacs.org
Computational models can predict a range of spectroscopic data. For Nuclear Magnetic Resonance (NMR) spectroscopy, it is possible to calculate the chemical shifts (δ) for both proton (¹H) and carbon-13 (¹³C) nuclei. In the case of Infrared (IR) spectroscopy, the vibrational frequencies corresponding to different molecular motions can be simulated, providing a theoretical IR spectrum. For Ultraviolet-Visible (UV-Vis) spectroscopy, computational methods can predict the electronic transitions and their corresponding absorption wavelengths (λmax). rsc.org
The following tables present illustrative predicted spectroscopic data for this compound, derived from an analysis of these related structural motifs. It is important to note that these are theoretical values and await experimental verification.
Predicted ¹H NMR Spectroscopic Data
The predicted ¹H NMR spectrum of this compound would show distinct signals for the protons on the pyridine and oxirane rings. The protons on the pyridine ring are expected to appear in the aromatic region, typically downfield due to the deshielding effect of the ring current. The protons on the oxirane ring will have characteristic shifts in the upfield region.
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2', H-6' | ~8.6 | Doublet | ~4.5 |
| H-3', H-5' | ~7.3 | Doublet | ~4.5 |
| Oxirane CH | ~3.9 | Doublet of Doublets | ~2.5, 4.0 |
| Oxirane CH₂ (trans) | ~3.2 | Doublet of Doublets | ~4.0, 5.5 |
| Oxirane CH₂ (cis) | ~2.8 | Doublet of Doublets | ~2.5, 5.5 |
Predicted ¹³C NMR Spectroscopic Data
The predicted ¹³C NMR spectrum will reflect the different chemical environments of the carbon atoms. The carbons of the pyridine ring will have shifts in the aromatic region, with the carbon attached to the nitrogen atom (C-2' and C-6') typically appearing at a lower field. The carbons of the oxirane ring are expected at a much higher field.
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-2', C-6' | ~150 |
| C-4' | ~145 |
| C-3', C-5' | ~121 |
| Oxirane CH | ~52 |
| Oxirane CH₂ | ~47 |
Predicted Infrared (IR) Spectroscopic Data
The simulated IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the vibrational modes of the pyridine and oxirane functional groups.
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|
| Aromatic C-H stretch | 3100-3000 |
| Aliphatic C-H stretch (oxirane) | 3050-2950 |
| C=C and C=N ring stretching (pyridine) | 1600-1450 |
| Oxirane ring breathing (asymmetric) | ~1250 |
| C-O-C stretch (oxirane) | 950-850 |
| Aromatic C-H out-of-plane bend | 850-750 |
Predicted UV-Vis Spectroscopic Data
The predicted UV-Vis spectrum, likely calculated using TD-DFT methods, would show electronic transitions characteristic of the pyridine chromophore. The presence of the oxirane substituent may cause a slight shift in the absorption maxima compared to unsubstituted pyridine.
| Electronic Transition | Predicted λmax (nm) | Solvent |
|---|---|---|
| π → π | ~255 | Ethanol |
| n → π | ~280 | Ethanol |
Applications As a Synthetic Building Block and Ligand in Academic Research
Strategic Role in the Synthesis of Complex Organic Molecules
The dual reactivity of 4-[(2R)-oxiran-2-yl]pyridine allows for its strategic incorporation into intricate molecular architectures. The pyridine (B92270) moiety can act as a directing group, a base, or a point of attachment, while the chiral epoxide undergoes regio- and stereoselective ring-opening reactions, introducing new functional groups with a defined stereochemistry.
Chiral epoxides are highly sought-after intermediates in the synthesis of biologically active natural products like alkaloids and terpenoids. rsc.org The ring strain of the three-membered ether allows for efficient and selective reactions with a wide array of nucleophiles, establishing key stereocenters. rsc.org
This compound serves as a prime precursor for the synthesis of various alkaloid scaffolds. For instance, nucleophilic attack on the epoxide can lead to the formation of chiral amino alcohols, which are core structures in many natural products. nih.gov The pyridine ring itself is a central heterocycle in numerous alkaloids and FDA-approved pharmaceuticals. lifechemicals.com Syntheses of complex alkaloids such as alexine have utilized strategies involving the stereoselective opening of chiral vinyl epoxides, highlighting the importance of such building blocks. nih.gov While specific total syntheses employing this compound are not extensively documented in readily available literature, its structure is ideally suited for constructing substituted piperidine (B6355638) and pyrrolizidine alkaloid frameworks through established epoxide ring-opening strategies. rsc.orgnih.gov
Table 1: Potential Applications in Natural Product Synthesis
| Natural Product Class | Key Intermediate Structure | Potential Role of this compound |
|---|---|---|
| Piperidine Alkaloids | Chiral 2-substituted piperidines | Epoxide ring-opening with a carbon nucleophile, followed by cyclization. |
| Pyrrolizidine Alkaloids | 3,4-disubstituted pyrrolidines | Ring-opening with an amine, followed by further functionalization and cyclization. nih.gov |
The pyridine ring is a privileged scaffold in medicinal chemistry. nih.gov this compound can be used to construct more complex, fused, or substituted heterocyclic systems. The epoxide ring is a versatile handle for annulation reactions.
Reaction of the epoxide moiety with various binucleophiles can lead to the formation of new heterocyclic rings fused or appended to the pyridine core. For example:
With Hydrazines: Reaction can yield pyridyl-substituted pyrazole derivatives.
With Amidines: Can lead to the formation of imidazole-containing structures.
With Hydroxylamine: Can produce isoxazole-functionalized pyridines.
These transformations expand the chemical space accessible from a simple starting material, enabling the synthesis of novel compounds for biological screening. nih.govresearchgate.net The reaction of similar 2-epoxyethylenepyridine 1-oxides with nitrogen, oxygen, and sulfur nucleophiles has been shown to produce a variety of pyridylethanolamine derivatives, demonstrating the versatility of the pyridyl-epoxide scaffold. researchgate.net
Utility in Catalysis and Coordination Chemistry
The presence of a nitrogen atom in the pyridine ring and the adjacent chiral center makes this compound and its derivatives attractive candidates for use in coordination chemistry and asymmetric catalysis.
Pyridine-containing chiral ligands are of significant interest in asymmetric catalysis. nih.gov The pyridine nitrogen serves as an excellent coordination site for a wide range of transition metals. By opening the epoxide ring of this compound with a suitable nucleophile, a variety of bidentate and tridentate chiral ligands can be synthesized.
For example, reaction with a chiral primary amine can produce a chiral β-amino alcohol. researchgate.net This resulting N,O-bidentate ligand scaffold, often referred to as a Py-Alox ligand, can coordinate to metal centers like zinc, copper, or iridium to catalyze enantioselective reactions. researchgate.netresearchgate.net Pyridine-oxazoline (PyOX) ligands, which are structurally related, have been successfully employed in numerous asymmetric catalytic reactions, demonstrating the potential of this structural motif. rsc.org The synthesis of chiral pyridines is highly sought after, and methods that employ chiral ligands to induce enantioselectivity are at the forefront of this field. nih.gov
Table 2: Synthesis of Potential Chiral Ligands from this compound
| Nucleophile | Resulting Ligand Type | Potential Catalytic Applications |
|---|---|---|
| Chiral Amines | β-Amino Alcohols (N,O-bidentate) | Asymmetric aldol reactions, Henry reactions. researchgate.netmdpi.com |
| Phosphines (e.g., HPPh₂) | β-Phosphino Alcohols (P,O-bidentate) | Asymmetric hydrogenation, allylic alkylation. |
Frustrated Lewis Pairs (FLPs) are combinations of sterically hindered Lewis acids and bases that cannot form a classical adduct. nih.gov This "frustration" allows them to cooperatively activate small molecules, including epoxides. helsinki.firesearchgate.net In FLP-mediated epoxide ring-opening, the Lewis acid (typically a borane like B(C₆F₅)₃) coordinates to and activates the epoxide oxygen. This activation facilitates nucleophilic attack by the Lewis base (often a bulky phosphine) at one of the epoxide carbons, leading to a zwitterionic ring-opened product. researchgate.nethelsinki.fi
This reaction has been demonstrated with various 2-substituted oxiranes. researchgate.net this compound is a suitable substrate for this transformation. The mechanism would involve:
Coordination of the borane to the oxirane oxygen of this compound.
Intermolecular nucleophilic attack by the phosphine on the least hindered carbon of the activated epoxide.
Ring-opening to form a zwitterionic intermediate, which can then cyclize to form stable six- or seven-membered heterocycles. researchgate.net
This metal-free catalytic approach represents a modern application for epoxide activation where this compound could serve as a key substrate. researchgate.netunt.edu
Development of New Synthetic Methodologies Using this compound
The unique bifunctionality of this compound makes it an attractive platform for the development of novel synthetic methodologies. Its ability to undergo reactions at two distinct sites allows for the design of tandem or cascade reaction sequences to rapidly build molecular complexity. clockss.org
For example, a methodology could be envisioned where the pyridine nitrogen first coordinates to a Lewis acid, activating the pyridine ring for a separate transformation, followed by a subsequent intramolecular reaction involving the epoxide. nih.gov Alternatively, the epoxide could be opened with a nucleophile that contains another reactive moiety, setting the stage for a subsequent cyclization reaction to form complex polycyclic systems. The development of new synthetic methods using oxiranyl anions has, for instance, enabled the total synthesis of complex polycyclic ether marine natural products. nih.gov The combination of pyridine chemistry with epoxide chemistry in one molecule offers significant potential for discovering new and efficient synthetic transformations. clockss.orgnih.gov
Despite a comprehensive search for academic and research literature, there is a notable lack of specific information regarding the applications of the chemical compound This compound in the field of materials science, excluding biological and clinical aspects.
The performed searches focused on several potential areas where this molecule could be utilized as a synthetic building block or ligand, including:
Polymer Synthesis: Investigating its use as a monomer for the creation of chiral polymers through ring-opening polymerization of the epoxide group or polymerization involving the pyridine ring.
Polymer Modification: Exploring its use for the functionalization or grafting onto existing polymer backbones, such as poly(4-vinylpyridine), to introduce chiral centers and reactive epoxide groups.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Searching for its application as a chiral ligand to construct crystalline, porous materials with potential applications in catalysis, separations, or sensing.
While there is extensive research on pyridine-containing polymers, chiral polymers, and the use of various chiral ligands in MOFs, the specific compound This compound is not prominently featured in the context of materials science within the accessible scientific literature. The reactive nature of the epoxide ring and the coordinating ability of the pyridine moiety theoretically make it a viable candidate for these applications. However, at present, there are no detailed research findings, data tables, or established methodologies available in the public domain to populate the requested article structure.
Therefore, it is not possible to generate a thorough and scientifically accurate article on the applications of This compound in materials science as per the specified outline and content requirements due to the absence of relevant research data.
Q & A
Q. How can this compound serve as a building block for synthesizing polycyclic pharmacophores?
- The compound’s epoxide and pyridine moieties enable sequential reactions: ring-opening with amines forms amino alcohols, followed by cyclization to generate fused heterocycles (e.g., pyrrolopyridines). Such strategies are used in antitumor agent development .
Q. Notes
- References are based on the provided evidence, excluding unreliable sources (e.g., BenchChem).
- Methodological answers emphasize experimental design, analytical validation, and mechanistic rationale.
- Advanced questions integrate interdisciplinary approaches (e.g., computational chemistry, comparative structural analysis).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
